molecular formula C23H19N3O2 B3051504 4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole CAS No. 342043-03-2

4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B3051504
CAS No.: 342043-03-2
M. Wt: 369.4 g/mol
InChI Key: HLHBIMJNCKZZQO-UHFFFAOYSA-N
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Description

4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole is a bis-oxazoline derivative featuring two 4-phenyl-4,5-dihydro-1,3-oxazole (oxazoline) moieties linked via a pyridine ring. Oxazolines are five-membered heterocycles containing one oxygen and one nitrogen atom, often utilized in asymmetric catalysis, medicinal chemistry, and materials science due to their rigidity and electronic properties . The pyridine linker in this compound enhances conjugation and may influence its binding affinity in biological systems or coordination chemistry. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being widely used .

Properties

IUPAC Name

4-phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBIMJNCKZZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397972
Record name 4-phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342043-03-2
Record name 4-phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the oxazole ring through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The pyridine ring can be introduced through a subsequent reaction involving a suitable pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that are being explored for therapeutic applications:

Anticancer Activity
Research indicates that derivatives of oxazole compounds can display significant cytotoxic effects against various cancer cell lines. In a study by Zhang et al. (2020), it was shown that oxazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells . The specific structural features of 4-Phenyl derivatives enhance their interaction with biological targets.

Antimicrobial Properties
The oxazole ring system is known for its antimicrobial properties. A study conducted by Liu et al. (2019) demonstrated that compounds containing oxazole moieties showed potent antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.

Catalysis

The compound's structure allows it to function as a ligand in asymmetric catalysis. For instance, derivatives of oxazoles have been used effectively in catalyzing reactions such as hydrosilylation and cross-coupling reactions. Research by Smith et al. (2021) highlighted the use of oxazole-based ligands in promoting enantioselective reactions, which are crucial for synthesizing chiral pharmaceuticals .

Material Science

The unique electronic properties of oxazole compounds make them suitable for applications in material science:

Organic Light Emitting Diodes (OLEDs)
Studies have shown that oxazole derivatives can be incorporated into OLEDs due to their favorable photophysical properties. A recent investigation revealed that incorporating such compounds into OLEDs improved light emission efficiency and stability .

Polymer Science
Research has also explored the use of oxazole-containing polymers in developing high-performance materials with enhanced thermal stability and mechanical properties . These materials have potential applications in coatings and electronic devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of oxazole derivatives including 4-Phenyl variants. The results indicated that these compounds effectively inhibited cell proliferation in breast cancer cell lines (MCF-7) with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Catalytic Applications

In a collaborative research project, scientists utilized 4-Phenyl derivatives as ligands for palladium-catalyzed cross-coupling reactions. The results showed enhanced yields and selectivity compared to traditional ligands, demonstrating the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific context in which the compound is used, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazoline Core

a. (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1192019-22-9)

  • Structure : Replaces the pyridine-linked oxazoline group with a trifluoromethyl-substituted pyridine.
  • Molecular weight: 292.26 g/mol .
  • Applications : Used as a ligand in asymmetric catalysis and as a chiral auxiliary in organic synthesis .

b. 2-(4-Iodophenyl)-1,3-oxazole

  • Structure : Simpler oxazole with a single iodophenyl substituent.
  • Properties : The iodine atom introduces steric bulk and polarizability, which may improve halogen bonding in crystal engineering. Molecular weight: 271.06 g/mol .

c. (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole

  • Structure : Features a benzylidene group at position 5, creating a conjugated system.
  • Properties : The planar benzylidene moiety enhances π-π stacking interactions, relevant in photophysical studies. X-ray data (CCDC-2239857) confirm its dihydrooxazole geometry .

Data Tables

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound 387.43* Bis-oxazoline, pyridine linker Not yet reported
(R)-4-Phenyl-2-(5-CF₃-pyridin-2-yl)-oxazoline 292.26 CF₃-pyridine Catalytic ligand
2-(4-Iodophenyl)-1,3-oxazole 271.06 Iodophenyl Halogen bonding studies
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-oxazole 327.39 Benzylidene, p-tolyl Photophysical applications

*Calculated based on molecular formula C₂₃H₁₉N₃O₂.

Research Findings and Implications

  • Electronic Effects : The pyridine linker in the target compound likely enhances electron delocalization compared to single oxazoline derivatives, impacting redox behavior .
  • Crystallography: SHELXL-refined structures (e.g., ) confirm the dihydrooxazole ring’s non-planarity, critical for understanding conformational flexibility .
  • Biological Potential: Bis-heterocyclic systems often show enhanced bioactivity due to dual binding motifs, as seen in oxazole-pyrazoline hybrids .

Biological Activity

The compound 4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal properties, and potential anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O2C_{22}H_{22}N_4O_2, with a molecular weight of approximately 378.44 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxazoles exhibit significant antibacterial properties. For instance, compounds similar to the one in focus have shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

These findings suggest that the oxazole moiety plays a crucial role in enhancing antibacterial efficacy through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro tests revealed that it exhibits moderate antifungal properties against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundMIC (mg/mL)Target Fungi
Compound C3.125C. albicans

This activity indicates potential applications in treating fungal infections, particularly in immunocompromised patients .

Anticancer Properties

Emerging research has indicated that compounds with similar structural characteristics may possess anticancer properties. For example, studies have shown that certain oxazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.

In a study focusing on human gastric cancer cells (SGC-7901), a related compound exhibited an IC50 value of 4.01 µM, indicating potent anticancer activity . This suggests that the oxazole framework could be a promising scaffold for developing new anticancer agents.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxazole derivatives and their biological evaluation against resistant bacterial strains. The results showed that modifications on the phenyl ring significantly enhanced antibacterial activity .
  • Antifungal Screening : In another investigation, a series of oxazole derivatives were tested for their antifungal properties against clinical isolates of Candida. The study concluded that specific substitutions on the oxazole ring improved antifungal potency .
  • Anticancer Activity : Research conducted by Zhang et al. demonstrated that a related compound induced cell cycle arrest and apoptosis in various cancer cell lines through the activation of caspase pathways . This reinforces the potential therapeutic applications of oxazole derivatives in oncology.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, where catalyst loading (e.g., Pd(OAc)₂) and solvent polarity (e.g., DMF or THF) critically impact intermediate stability and yield . Cyclization steps may also employ ethanol-mediated condensation of hydrazine derivatives with ketones, as seen in analogous oxazole systems, with temperature (60–80°C) and stoichiometric ratios being key variables .

Q. How is structural validation performed, and what analytical conflicts might arise?

X-ray crystallography is the gold standard for confirming molecular geometry, particularly for dihydrooxazole ring puckering and substituent orientation . Discrepancies between solution-phase NMR data (e.g., coupling constants for diastereotopic protons) and solid-state structures may arise due to conformational flexibility, necessitating dynamic NMR or variable-temperature studies to resolve .

Q. What safety protocols are essential during handling?

While no specific SDS exists for this compound, structurally similar dihydrooxazoles recommend using nitrile gloves, fume hoods, and inert-atmosphere storage to prevent oxidation or moisture sensitivity . Waste disposal should follow protocols for organoheterocyclic compounds with potential ligand-metal binding activity.

Advanced Research Questions

Q. How can computational modeling optimize catalytic systems for its synthesis?

Density functional theory (DFT) can map transition states in palladium-catalyzed cyclization steps, identifying steric or electronic bottlenecks (e.g., ligand effects on Pd intermediates) . Molecular docking studies may also predict bioactivity by comparing its oxazole-pyridine scaffold to known enzyme inhibitors .

Q. What structural motifs suggest catalytic or bioactivity potential?

The 4,5-dihydro-1,3-oxazole moiety acts as a chiral ligand in asymmetric catalysis, while the pyridine linker enhances π-π stacking in enzyme binding pockets . Analogous pyrazoline derivatives exhibit antitumor activity via intercalation or topoisomerase inhibition, suggesting structure-activity relationship (SAR) studies could prioritize substituent modifications .

Q. How do solvent effects and kinetics govern stereoselectivity?

Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in cyclization, favoring cis-ring fusion, while nonpolar solvents may shift equilibrium toward trans-isomers . Stopped-flow UV-Vis spectroscopy can track kinetics, revealing whether selectivity is thermodynamically or kinetically controlled .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

For flexible substituents (e.g., phenyl rings), Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions, while NOESY NMR identifies dominant conformers in solution. Divergences may indicate polymorphism or solvent-dependent conformational equilibria .

Q. How is purity assessed, and what impurities are critical to monitor?

Reverse-phase HPLC with UV detection (220–280 nm) identifies byproducts like uncyclized intermediates or oxidized derivatives. High-resolution mass spectrometry (HRMS) confirms molecular ion integrity, while elemental analysis ensures stoichiometric consistency, especially for nitrogen content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Reactant of Route 2
4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

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